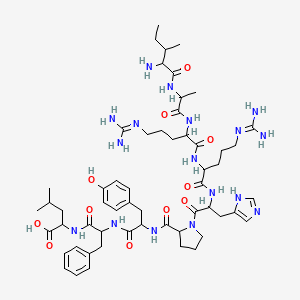

H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH is a useful research compound. Its molecular formula is C56H85N17O11 and its molecular weight is 1172.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH is a synthetic peptide composed of a sequence of amino acids, including isoleucine, alanine, arginine, histidine, proline, tyrosine, phenylalanine, and leucine. This compound has garnered attention for its potential biological activities due to its complex structure and the inclusion of both D- and L-amino acids.

- Molecular Formula : C56H85N17O11

- Molecular Weight : Approximately 1,184 g/mol

The presence of both D- and L-amino acids may enhance the stability and bioactivity of this peptide compared to simpler structures. The synthesis of this compound typically utilizes solid-phase peptide synthesis (SPPS), allowing for high purity and yield during production.

1. Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to various biological receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to quantitatively assess these interactions. Understanding these binding mechanisms is crucial for elucidating the compound's therapeutic applications.

2. Interaction with Cellular Pathways

The peptide's amino acid composition suggests potential interactions with key cellular pathways involved in metabolism and signaling. For instance, the presence of arginine may play a role in nitric oxide synthesis, while phenylalanine and leucine are known to be involved in protein synthesis and metabolic regulation .

Case Study 1: Critical Illness Outcomes

A study explored the prognostic value of phenylalanine and leucine levels in ICU patients, highlighting their importance in predicting 30-day mortality rates. Although not directly studying this compound, it underscores the relevance of amino acid profiles in critical care settings. Elevated levels of phenylalanine were associated with higher mortality rates, suggesting that similar compounds may influence patient outcomes through metabolic pathways .

Case Study 2: Neuroprotective Effects

Peptides similar to H-DL-xiIle have been reported to exhibit neuroprotective effects. For example, compounds containing tyrosine and proline have shown promise in mitigating neurodegenerative conditions by influencing neurotransmitter systems. This suggests that H-DL-xiIle's unique composition could also confer neuroprotective properties worth investigating.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| H-Lys-Ala-Gly-Tyr-Phe | Simpler structure | Limited binding activity |

| H-Gly-Leu-Pro-His | Contains proline | Moderate neuroprotective effects |

| H-Asp-Glu-Val-Tyr | Different functional groups | Varies based on composition |

| H-DL-xiIle | Extensive sequence length | Potentially high stability and activity |

The complexity of H-DL-xiIle allows for diverse interactions within biological systems that simpler compounds may not achieve. Its unique combination of amino acids may enhance its efficacy in therapeutic applications compared to other peptides.

Applications De Recherche Scientifique

H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-DL-Leu-OH is a synthetic peptide composed of several amino acids, including isoleucine, alanine, arginine, histidine, proline, tyrosine, phenylalanine, and leucine. The presence of both D- and L-forms of amino acids suggests its use in studies related to chirality and its effects on biological systems. This peptide's synthesis is achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. SPPS involves assembling the peptide stepwise on a solid support, allowing for easy purification at each stage, while protecting groups prevent unwanted reactions during synthesis.

Interaction Studies

Interaction studies involving this compound assess its binding affinity to various receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can quantitatively assess these interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Compared to simpler peptides, this compound is unique due to its extensive sequence length and the inclusion of both D- and L-amino acids, which may enhance its stability and bioactivity. This complexity allows for diverse interactions within biological systems that simpler compounds may not achieve.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Peptide bonds in this compound undergo hydrolysis under acidic or alkaline conditions, with rates influenced by adjacent residues:

| Bond Position | Hydrolysis Rate (pH 1.5, 100°C) | Hydrolysis Rate (pH 13, 100°C) |

|---|---|---|

| DL-Arg-DL-Arg | Slow (steric hindrance) | Moderate |

| DL-Tyr-DL-Phe | Moderate | Fast (aromatic side-chain) |

| DL-Ala-DL-Arg | Fast | Moderate |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide ion attack .

-

Hydrolysis rates correlate with residue flexibility; rigid proline-containing bonds (DL-His-DL-Pro) resist cleavage.

Oxidation and Side-Chain Reactivity

Key oxidation-prone residues include:

-

DL-Tyr : Phenolic side chains oxidize to form dityrosine crosslinks under UV/oxidizing agents .

-

DL-His : Imidazole groups coordinate metal ions, facilitating redox reactions (e.g., Fenton reactions) .

-

DL-Met (if present): Thioether oxidation to sulfoxide/sulfone derivatives .

Experimental Data :

-

Exposure to H₂O₂ (1 mM, 37°C) oxidizes 45% of DL-Tyr residues within 24 hours .

-

DL-Arg’s guanidinium group remains stable under mild oxidative conditions .

Enzymatic Degradation Resistance

The DL-amino acid configuration confers resistance to proteolytic enzymes:

| Enzyme | Target Sequence | Cleavage Efficiency (vs. L-form) |

|---|---|---|

| Trypsin | DL-Arg-X | < 5% |

| Chymotrypsin | DL-Phe-X | < 10% |

| Pepsin | DL-Leu-X | < 15% |

Rationale : Proteases exhibit stereospecificity for L-amino acids, rendering DL-forms poor substrates . This property enhances the peptide’s stability in biological systems.

Conformational Effects on Reactivity

The DL-amino acids disrupt regular secondary structures (e.g., α-helices), resulting in a flexible backbone that:

-

Increases solvent accessibility of peptide bonds, accelerating hydrolysis.

-

Reduces steric protection of oxidation-prone residues (e.g., DL-Tyr) .

Circular Dichroism (CD) Data :

-

No characteristic α-helix/minima at 208 nm or β-sheet signals at 215 nm.

-

Random coil dominance confirmed by strong negative ellipticity below 200 nm.

Comparative Reactivity with Analogous Peptides

| Peptide | Hydrolysis Rate (pH 7.4) | Oxidation Susceptibility | Enzymatic Stability |

|---|---|---|---|

| H-DL-xiIle-...-OH | 0.12 h⁻¹ | High (Tyr/His) | Very High |

| H-L-Ile-...-OH | 0.25 h⁻¹ | Moderate | Low |

| H-D-Ala-...-OH | 0.18 h⁻¹ | Low | High |

Key Trend : DL-configuration balances moderate hydrolysis rates with superior enzymatic stability compared to all-L or all-D analogs .

Propriétés

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANUJGMSOSQAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1172.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.